N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
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Overview
Description
N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a 2-chlorobenzyl group, a 3,4-dimethylphenylsulfonyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 3,4-dimethylphenylsulfonyl chloride: This involves the sulfonation of 3,4-dimethylphenyl with chlorosulfonic acid.
Formation of the nicotinamide derivative: The final step involves the coupling of 2-chlorobenzylamine with 3,4-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine to form the desired nicotinamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-6-(phenylsulfonyl)nicotinamide
- N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)benzamide
Uniqueness
N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is unique due to the presence of both the 2-chlorobenzyl and 3,4-dimethylphenylsulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-7-9-18(11-15(14)2)28(26,27)20-10-8-17(13-23-20)21(25)24-12-16-5-3-4-6-19(16)22/h3-11,13H,12H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUFDGCWECGMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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